molecular formula C13H15F2NO2 B13223012 1-Benzyl-3,3-difluoropiperidine-4-carboxylic acid

1-Benzyl-3,3-difluoropiperidine-4-carboxylic acid

Cat. No.: B13223012
M. Wt: 255.26 g/mol
InChI Key: OFAYEFASYBFVIA-UHFFFAOYSA-N
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Description

1-Benzyl-3,3-difluoropiperidine-4-carboxylic acid is a chemical compound with the molecular formula C13H15F2NO2. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The presence of two fluorine atoms at the 3-position and a benzyl group at the 1-position makes this compound unique. It is often used in various chemical and pharmaceutical research applications due to its distinctive properties .

Preparation Methods

The synthesis of 1-Benzyl-3,3-difluoropiperidine-4-carboxylic acid typically involves multiple steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

1-Benzyl-3,3-difluoropiperidine-4-carboxylic acid undergoes various chemical reactions:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Benzyl-3,3-difluoropiperidine-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases, including neurological disorders.

    Industry: It is used in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 1-Benzyl-3,3-difluoropiperidine-4-carboxylic acid involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with enzymes, receptors, or ion channels, altering their activity.

    Pathways Involved: The compound can modulate signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

1-Benzyl-3,3-difluoropiperidine-4-carboxylic acid can be compared with other similar compounds:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C13H15F2NO2

Molecular Weight

255.26 g/mol

IUPAC Name

1-benzyl-3,3-difluoropiperidine-4-carboxylic acid

InChI

InChI=1S/C13H15F2NO2/c14-13(15)9-16(7-6-11(13)12(17)18)8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,17,18)

InChI Key

OFAYEFASYBFVIA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC(C1C(=O)O)(F)F)CC2=CC=CC=C2

Origin of Product

United States

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